molecular formula C23H23F2N3O2 B2638330 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-50-0

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2638330
CAS No.: 877631-50-0
M. Wt: 411.453
InChI Key: SKQZNPZZXNFNOU-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, also known as DF-MPPO, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor and has been shown to have significant effects on cognitive function and memory. In

Scientific Research Applications

Structure-Reactivity Relationships in Furan Diels-Alder Reactions

Research has shown that difluorinated alkenoates exhibit unique reactivity with furans in the presence of tin(IV) catalysts, suggesting the importance of fluorine substituents in modulating chemical reactivity and potentially offering insights into synthetic applications for complex fluoro-containing molecules like the one (G. A. Griffith et al., 2006).

Antibacterial, Antiurease, and Antioxidant Properties

A study on 1,2,4-triazole derivatives highlighted their effectiveness in antibacterial, antiurease, and antioxidant activities. This research underlines the potential of heterocyclic compounds with specific substituents (furan-2-yl groups) for developing new therapeutic agents (B. B. Sokmen et al., 2014).

Imaging and Diagnostic Applications

Another study focused on developing a fluorine-18 labeled ligand for PET imaging of CSF1R, an emerging target for neuroinflammation imaging. This work emphasizes the utility of fluorine-containing compounds in biomedical imaging and diagnostics, offering a perspective on how similar compounds could be engineered for specific receptor targeting (H. Lee et al., 2022).

Synthesis and Reactivity of Furan and Pyrimidine Derivatives

The synthesis of 5,6-dihydrothieno(and furo)pyrimidines bearing active methine groups indicates the synthetic versatility of furan-containing compounds, potentially relevant for the development of novel chemical entities with tailored properties (H. Maruoka et al., 2001).

Applications in Drug Development

The creation of PET tracers for imaging specific cancer mutations using difluoro-N-substituted benzamide derivatives underscores the potential of such compounds in the targeted imaging and treatment of diseases. This suggests avenues for the application of your compound in developing novel diagnostics or therapeutics (Min Wang et al., 2013).

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-8-4-9-19(25)22(18)23(29)26-16-20(21-10-5-15-30-21)28-13-11-27(12-14-28)17-6-2-1-3-7-17/h1-10,15,20H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQZNPZZXNFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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